4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine
Overview
Description
4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with 1,3-dicarbonyl compounds under acidic conditions to form the thiazole ring, followed by cyclization with a suitable aldehyde or ketone to form the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly used.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiazolo[5,4-C]pyridines .
Scientific Research Applications
4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent in the treatment of various diseases, including cardiovascular and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit factor Xa, a key enzyme in the coagulation cascade, by binding to its active site and preventing the conversion of prothrombin to thrombin . This inhibition is mediated through the formation of hydrogen bonds and hydrophobic interactions with the enzyme .
Comparison with Similar Compounds
4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine can be compared with other similar compounds such as:
Thiazolopyridines: These compounds share a similar core structure but may have different substituents that alter their chemical and biological properties.
Tetrahydrothiazoles: These compounds lack the pyridine ring and have different reactivity and applications.
Pyridothiazoles: These compounds have a fused pyridine and thiazole ring system but differ in the position of the nitrogen and sulfur atoms.
The uniqueness of this compound lies in its specific ring structure and the presence of both nitrogen and sulfur atoms, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S/c1-2-7-3-6-5(1)8-4-9-6/h4,7H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLDIPUHQBHQGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165948-23-2 | |
Record name | 4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While the specific interaction mechanisms can vary depending on the substituents attached to the core structure, research highlights the potential of these derivatives as factor Xa inhibitors. Specifically, the 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine moiety has been shown to bind to the S4 subsite of factor Xa []. This interaction disrupts the coagulation cascade, ultimately preventing the formation of blood clots. [, ].
ANone: Structure-activity relationship (SAR) studies have demonstrated the significance of specific structural features:
- Presence of a 2-aminothiazole group: Replacing the catechol moiety in Trimetoquinol with a 2-aminothiazole group led to selective β3-adrenoceptor agonist activity. []
- Intact bicyclic ring system: N-acetylation or ring opening of the 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine ring abolished the β3-adrenoceptor agonist activity, highlighting its importance for biological activity. []
- Substituents on the piperazine ring: Introducing carbamoyl or N-methylcarbamoyl moieties to the piperazine ring of 1-(6-chloronaphthalen-2-yl)sulfonyl-4-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carbonyl)piperazines enhanced oral potency as factor Xa inhibitors in rats. []
ANone: Research suggests potential applications in:
- Anticoagulants: Derivatives, particularly those acting as factor Xa inhibitors, show promise as orally active anticoagulants for treating coagulation disorders and preventing thromboembolic events. [, ]
- Antiulcer and Antisecretory Agents: Studies have identified urea derivatives of 2-guanidino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine exhibiting significant inhibition of stress- and aspirin-induced gastric ulcers and basal gastric secretion. These derivatives act as histamine H2-receptor inhibitors. []
- Antimicrobial Agents: A series of 5-((aryl/heteroaryl)sulfonyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine derivatives have undergone screening for in vitro antimicrobial activity, suggesting their potential in this area. []
ANone: Various analytical methods are employed for characterization and quantification, including:
- Spectroscopy: NMR (1H NMR), IR, and Mass spectroscopy are commonly used to confirm the structure of synthesized compounds. []
- X-ray Crystallography: This technique provides insights into the binding mode of these derivatives with their target proteins. For instance, X-ray crystallography revealed the binding interaction of 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine with the S4 subsite of factor Xa. []
- In vitro assays: These assays are crucial for evaluating the biological activity of the synthesized compounds. For example, radioligand binding studies and functional assays have been used to assess the β-adrenoceptor activity of various derivatives. []
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